Home > Products > Screening Compounds P6956 > Beta-Amyloid (3-40)
Beta-Amyloid (3-40) -

Beta-Amyloid (3-40)

Catalog Number: EVT-247326
CAS Number:
Molecular Formula:
Molecular Weight: 4143.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (3-40) is a peptide fragment derived from the amyloid precursor protein, known for its significant role in the pathology of Alzheimer's disease. This specific variant, consisting of 40 amino acids with the first three being pyroglutamated, is implicated in the formation of amyloid plaques, which are characteristic of neurodegenerative disorders. Understanding Beta-Amyloid (3-40) is crucial for developing therapeutic strategies aimed at mitigating its pathological effects.

Source

Beta-Amyloid (3-40) is produced through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. This process occurs within neuronal membranes, leading to the release of various amyloid peptides, including Beta-Amyloid (3-40) and its longer counterpart, Beta-Amyloid (1-42). The latter is often studied due to its higher aggregation propensity, but Beta-Amyloid (3-40) has gained attention for its unique structural characteristics and biological implications in amyloid fibril formation.

Classification

Beta-Amyloid (3-40) can be classified as a neurotoxic peptide associated with Alzheimer’s disease. It belongs to a larger family of amyloid beta peptides that vary in length and sequence, influencing their aggregation behavior and toxicity. The classification of these peptides is typically based on their amino acid sequence and structural properties.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (3-40) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a solid support resin, facilitating easier purification and characterization. Recent advancements have introduced microwave-assisted synthesis to enhance yield and reduce reaction times.

Technical Details

The synthesis involves several key steps:

  1. Attachment: The first amino acid is attached to a resin using an ester coupling reaction.
  2. Fmoc Protection: The amino acids are protected using 9-fluorenylmethyloxycarbonyl groups to prevent unwanted reactions during synthesis.
  3. Cleavage: Upon completion, the peptide is cleaved from the resin using hydrogen fluoride or other cleavage agents.
  4. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography, which separates peptides based on hydrophobicity.

Recent studies have optimized conditions for synthesizing Beta-Amyloid (3-40), achieving higher yields and purities by adjusting reaction temperatures and employing different coupling reagents .

Molecular Structure Analysis

Structure

Beta-Amyloid (3-40) consists of a sequence of 40 amino acids, starting from the third residue of the full-length amyloid beta peptide. Its structure includes regions that can adopt both helical and beta-sheet conformations, which are crucial for its aggregation into fibrils.

Data

Structural analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate the conformational states of Beta-Amyloid (3-40). These studies indicate that this peptide can form extended structures conducive to fibril formation, which is a hallmark of amyloid pathology .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (3-40) undergoes several chemical reactions that contribute to its aggregation:

  1. N-terminal Pyroglutamation: The modification at the N-terminus enhances stability and aggregation propensity.
  2. Fibril Formation: In physiological conditions, Beta-Amyloid (3-40) can self-associate into oligomers and fibrils through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

The kinetics of fibril formation can be monitored using thioflavin T fluorescence assays, which indicate the presence of beta-sheet-rich structures typical of amyloid aggregates . These assays help quantify the rate at which Beta-Amyloid (3-40) transitions from monomers to oligomers and eventually to mature fibrils.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (3-40) exerts its neurotoxic effects involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that can disrupt neuronal function.
  2. Neurotoxicity: These aggregates interfere with synaptic transmission and promote neuroinflammation.
  3. Plaque Formation: Over time, these aggregates contribute to plaque formation in the brain, leading to neuronal death and cognitive decline.

Data

Studies have shown that even low concentrations of Beta-Amyloid (3-40) can induce significant neurotoxic effects in neuronal cultures, highlighting its potential role in Alzheimer's disease progression .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (3-40) is typically a white powder when lyophilized and exhibits solubility in organic solvents like dimethyl sulfoxide and water at specific concentrations. Its molecular weight is approximately 4300 Da.

Chemical Properties

The peptide displays characteristics typical of amyloids:

  • Hydrophobicity: Contributes to aggregation.
  • Stability: Pyroglutamation at the N-terminus increases resistance to proteolysis.
  • Reactivity: Can participate in non-covalent interactions leading to fibril formation.
Applications

Scientific Uses

Beta-Amyloid (3-40) serves multiple roles in scientific research:

  1. Modeling Alzheimer's Disease: It is used extensively in vitro to study amyloidosis mechanisms.
  2. Therapeutic Targeting: Understanding its structure-function relationship aids in designing drugs aimed at inhibiting its aggregation.
  3. Biomarker Development: Its presence in biological fluids may serve as a biomarker for early diagnosis of Alzheimer's disease.

Research continues to explore innovative synthetic methods and therapeutic strategies targeting Beta-Amyloid (3-40), emphasizing its relevance in neurodegenerative disease studies .

Biosynthesis and Proteolytic Processing Pathways of Beta-Amyloid (3-40)

Amyloid Precursor Protein (APP) Cleavage Mechanisms

Amyloid precursor protein (APP) is a type I transmembrane glycoprotein constitutively expressed in various tissues, with the 695-amino acid isoform (APP695) predominating in neuronal synapses. Proteolytic processing of APP occurs via two principal pathways: the non-amyloidogenic pathway involving α-secretase cleavage within the amyloid-β (Aβ) domain, and the amyloidogenic pathway yielding intact Aβ peptides. Beta-amyloid (3-40) [Aβ(3-40)], specifically, is an N-terminally truncated and modified variant generated exclusively through amyloidogenic processing involving sequential proteolysis by β- and γ-secretases [1] [2].

Role of β- and γ-Secretases in Generating N-Terminally Truncated Aβ Variants

β-secretase (BACE1) initiates amyloidogenic processing by cleaving APP at the Asp+1 site of the Aβ domain, generating a soluble ectodomain (sAPPβ) and a membrane-bound C99 fragment. Subsequent intramembrane cleavage of C99 by the γ-secretase complex (comprising presenilin, nicastrin, PEN2, and APH-1) produces Aβ peptides of varying lengths, predominantly Aβ40 and Aβ42. The C99 substrate exhibits structural flexibility within its transmembrane domain, enabling γ-secretase to cleave at multiple sites (ε, ζ, γ). N-terminally truncated variants like Aβ(3-40) arise when alternative cleavage sites or secondary proteolytic events remove residues 1 and 2. Familial APP mutations (e.g., Swedish KM670/671NL) near the β-secretase site increase C99 production, elevating total Aβ pool and favoring truncations [1] [9].

Enzymatic Pathways Leading to Pyroglutamate Modification at Position 3

Aβ(3-40) undergoes rapid post-translational cyclization catalyzed by glutaminyl cyclase (QC) to form pyroglutamate-modified Aβ (AβpE3-40). This process requires prior N-terminal truncation (residues 1-2) to expose glutamate-3. QC-mediated dehydration converts glutamate to pyroglutamate, creating a structurally altered peptide with:

  • Enhanced Hydrophobicity: Reduced N-terminal charge promotes self-aggregation [5]
  • Resistance to Proteolysis: Protection from aminopeptidases increases half-life [8]
  • β-Sheet Propensity: NMR studies confirm accelerated fibril nucleation [1] [5]

Table 1: Characteristics of Aβ(3-40) Versus Other Aβ Isoforms

Aβ VariantLengthN-Terminal ModificationAggregation PropensityRelative Abundance in AD Brain
Aβ(1-40)40 aaNoneLow40-50%
Aβ(1-42)42 aaNoneHigh5-10%
Aβ(3-40)38 aaGlutamate-3Moderate5-15%
AβpE3-4038 aaPyroglutamate-3High20-45%*
p3 (Aβ17-40)24 aaNoneLow10-30%

Data from [5] [6] [9]: *pE3-Aβ represents 45% of total Aβ in AD brains vs. 10% in controls.

Comparative Analysis of Amyloidogenic vs. Non-Amyloidogenic APP Processing

The fate of APP hinges on the initial cleavage event:

  • Non-Amyloidogenic Pathway: α-Secretases (ADAM9, ADAM10, ADAM17) cleave APP within the Aβ domain (residue 16-17), releasing neuroprotective sAPPα and precluding full Aβ formation. The residual C83 fragment undergoes γ-secretase cleavage to yield p3 peptide (Aβ17-40/42), considered non-toxic and rapidly cleared [2] [6].
  • Amyloidogenic Pathway: BACE1 cleavage at residue 1 (or 11) generates C99, which is processed into full-length Aβ (e.g., Aβ1-40, Aβ1-42) or truncated species (e.g., Aβ3-40). This pathway dominates under pathological conditions involving:
  • Elevated BACE1 expression
  • APP mutations increasing β-site affinity
  • Cellular stressors (oxidative stress, inflammation) [1] [3] [9]

Table 2: Key Features of APP Processing Pathways

FeatureAmyloidogenic PathwayNon-Amyloidogenic Pathway
Initiating Enzymeβ-Secretase (BACE1)α-Secretase (ADAM10/17)
Soluble APP ProductsAPPβsAPPα (neurotrophic)
Membrane FragmentC99C83
Final Peptide ProductsAβ1-40, Aβ1-42, Aβ3-40p3 (Aβ17-40/42)
Aggregation PotentialHighLow
Pathological RolePlaque formation, oligomer toxicityNeuroprotection, synaptic maintenance

Glutaminyl Cyclase-Mediated Post-Translational Modifications

Glutaminyl cyclase (QC) is a metal-dependent enzyme residing in Golgi and secretory vesicles that catalyzes Aβ(3-40) conversion to AβpE3-40. QC exhibits optimal activity at pH 5.0–6.0, aligning with the acidic microenvironment of intracellular compartments where Aβ truncation occurs. Key characteristics include:

  • Substrate Specificity: Preferentially acts on N-terminal glutamate after truncation [5] [8]
  • Pathological Amplification: AD brains show 8.5-fold increased AβpE3/Aβ ratio versus controls [5]
  • Therapeutic Targeting: QC inhibitors (e.g., varoglutamstat) reduce AβpE3 burden in models [8]

QC-driven cyclization confers profound stability to AβpE3-40. Degradation kinetics reveal:

  • Resistance to IDE/Neprilysin: AβpE3-40 half-life exceeds Aβ1-40 by 3-fold [10]
  • Microglial Clearance Impairment: Fibrillar AβpE3 resists phagocytosis vs. unmodified Aβ [8]

Table 3: Enzymatic Pathways Influencing Aβ(3-40) Metabolism

EnzymeRole in Aβ(3-40) MetabolismCatalytic ActionEffect on Pathogenicity
Glutaminyl Cyclase (QC)Converts Glu3 to pE3Cyclization via dehydration↑ Aggregation, ↑ Protease resistance
Neprilysin (NEP)Degrades Aβ(3-40)Endopeptidase cleavage↓ Plaque deposition
Insulin-Degrading Enzyme (IDE)Degrades monomeric Aβ(3-40)Zinc-metalloprotease hydrolysis↓ Soluble Aβ levels
Aminopeptidase AGenerates Aβ(3-40) from Aβ(1-40)N-terminal dipeptide removal↑ QC substrate availability

Properties

Product Name

Beta-Amyloid (3-40)

Molecular Weight

4143.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.